molecular formula C13H22O B14343917 3-tert-Butylbicyclo[3.3.1]nonan-9-one CAS No. 92957-74-9

3-tert-Butylbicyclo[3.3.1]nonan-9-one

Cat. No.: B14343917
CAS No.: 92957-74-9
M. Wt: 194.31 g/mol
InChI Key: BUTGLKFHUFLCSH-UHFFFAOYSA-N
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Description

3-tert-Butylbicyclo[331]nonan-9-one is a bicyclic ketone with a unique structure that includes a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylbicyclo[3.3.1]nonan-9-one typically involves the construction of the bicyclo[3.3.1]nonane core followed by the introduction of the tert-butyl group. One common method involves the Diels-Alder reaction, which is a powerful tool for constructing bicyclic structures. The reaction between a suitable diene and dienophile under controlled conditions can yield the desired bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or distillation to obtain the pure compound. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylbicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Butylbicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylbicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylbicyclo[3.3.1]nonan-9-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

92957-74-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-tert-butylbicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C13H22O/c1-13(2,3)11-7-9-5-4-6-10(8-11)12(9)14/h9-11H,4-8H2,1-3H3

InChI Key

BUTGLKFHUFLCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2CCCC(C1)C2=O

Origin of Product

United States

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